molecular formula C25H23N5O2S B1668010 Bentamapimod CAS No. 848344-36-5

Bentamapimod

Katalognummer B1668010
CAS-Nummer: 848344-36-5
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: XCPPIJCBCWUBNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bentamapimod, also known as AS602801, is an orally-active, ATP competitive inhibitor of JNK . It is currently in phase IIa clinical trials for the treatment of endometriosis . Bentamapimod has shown selective cytotoxic activity against serum-cultured cancer cells and cancer stem cells in vitro .


Molecular Structure Analysis

The molecular formula of Bentamapimod is C25H23N5O2S . Its molecular weight is 457.55 . The InChIKey, which is a unique identifier for the compound, is XCPPIJCBCWUBNT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bentamapimod is a potent, orally active, and selective JNK inhibitor which inhibits JNK-1, JNK-2, and JNK-3 with IC50 values of 80 nM, 90 nM, and 230 nM respectively . It is able to block T-lymphocyte proliferation and induce apoptosis .


Physical And Chemical Properties Analysis

Bentamapimod is a solid powder . More specific physical and chemical properties such as solubility, stability, and reactivity are not explicitly detailed in the available literature.

Wissenschaftliche Forschungsanwendungen

1. Treatment of Endometriosis

Bentamapimod, a c-Jun NH2-terminal kinase (JNK) inhibitor, has shown promise in the treatment of endometriosis. Studies have demonstrated its effectiveness in reducing induced endometriosis in animal models, including baboons and rodents. In a study by Hussein et al. (2016), bentamapimod effectively reduced the total surface area and volume of endometriotic lesions in baboons, without severe side effects or effect on menstrual cycle length or serum reproductive hormones (Hussein et al., 2016). Similarly, Palmer et al. (2016) found that bentamapimod induced regression of endometriotic lesions in rodent models of endometriosis (Palmer et al., 2016).

2. Potential in Non-Hormonal Treatment Strategies

Mikuš et al. (2022) identified bentamapimod as a promising non-hormonal therapeutic option for alleviating endometriosis-associated pelvic pain in a systematic review of randomized controlled trials. This review highlighted bentamapimod as an emerging drug therapy for endometriosis, underscoring its role as an immunomodulatory agent (Mikuš et al., 2022)

Safety And Hazards

Bentamapimod is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Bentamapimod is currently in phase IIa clinical trials for the treatment of endometriosis . It has shown preclinical efficacy that may be applied to the treatment of endometriotic lesions . It also inhibits cancer stem cells in vitro and in vivo . Therefore, it represents a promising avenue for future research and potential therapeutic applications.

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,20H,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPPIJCBCWUBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005116
Record name (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bentamapimod

CAS RN

848344-36-5
Record name Bentamapimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848344365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bentamapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3H-Benzothiazol-2-ylidene)-[2-(4-morpholin-4-ylmethyl-benzyloxy)-pyrimidin-4-yl]-acetonitrile dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENTAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3L4B4U0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bentamapimod
Reactant of Route 2
Reactant of Route 2
Bentamapimod
Reactant of Route 3
Reactant of Route 3
Bentamapimod
Reactant of Route 4
Reactant of Route 4
Bentamapimod
Reactant of Route 5
Reactant of Route 5
Bentamapimod
Reactant of Route 6
Reactant of Route 6
Bentamapimod

Citations

For This Compound
124
Citations
SS Palmer, M Altan, D Denis, EG Tos… - Reproductive …, 2016 - Springer
… Our results show that bentamapimod caused regression of … Furthermore, our results suggest that bentamapimod treat… and our results demonstrate that bentamapimod inhibition does not …
Number of citations: 46 link.springer.com
M Hussein, DC Chai, CM Kyama, JM Mwenda… - Fertility and sterility, 2016 - Elsevier
… In a parallel study (19), we demonstrated that JNKI bentamapimod (also coded AS602801 or PGL5001) caused regression of experimentally induced endometriosis in the nude mouse …
Number of citations: 34 www.sciencedirect.com
M Mikuš, SG Vitale, M Ćorić, V Zajec… - Gynecological …, 2022 - Taylor & Francis
Objective: The aim of this systematic review is to recap the data obtained from randomized controlled trials looking at new pharmacologic treatments for endometriosis published over …
Number of citations: 6 www.tandfonline.com
S Li, AJ Li, J Travers, T Xu… - … the Science of Drug …, 2021 - journals.sagepub.com
… For example, bentamapimod and turofexorate isopropyl … In the AChE docking analysis, bentamapimod and turofexorate … in the active site including bentamapimod, eluxadoline, ethyl 4-…
Number of citations: 20 journals.sagepub.com
M Chen, J Sun, C Lu, X Chen, H Ba, Q Lin, J Cai… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… the JNK specific inhibitor bentamapimod to observe its effects … bentamapimod inhibited the phosphorylation of JNK and the expression of active caspase-3 protein, while bentamapimod …
Number of citations: 12 www.ncbi.nlm.nih.gov
P Garlapati - cjsjournal.org
… inhibitor, Bentamapimod (AS602801), of the JNK pathway. Bentamapimod has been shown to … In cancer stem cells derived from human pancreatic cancer, Bentamapimod demonstrated …
Number of citations: 0 cjsjournal.org
L Jiang, DA Goncharov, Y Shen, D Lin… - A27. SOMA: SEX …, 2022 - atsjournals.org
… shRNA SIRT7 and JNK inhibitor bentamapimod downregulated lipogenic enzymes ACLY and ACC in human PAH PAVSMC. Conclusion: Human PAH PAVSMC have up-regulated …
Number of citations: 0 www.atsjournals.org
EG Richards, EL Esakov, O Reizes - Fertility and Sterility, 2020 - fertstert.org
… We identified five drugs (belinostat, celecoxib, everolimus, bentamapimod, and paclitaxel) that in combination have a synergistic effect on PR expression. In vitro studies confirmed …
Number of citations: 2 www.fertstert.org
TM Holm - scholar.archive.org
… Merck KGaA’s bentamapimod JNK1 inhibitor is in Phase I testing for endometriosis. …
Number of citations: 3 scholar.archive.org
SA Liakhov, IA Schepetkin, OS Karpenko, HI Duma… - Molecules, 2021 - mdpi.com
… For example, the JNK inhibitor AS602801 (Bentamapimod) has been shown to be effective and safe in clinical trials for the treatment of inflammatory endometriosis [25]. However, this …
Number of citations: 12 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.